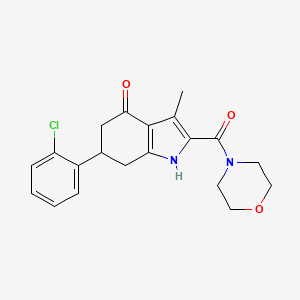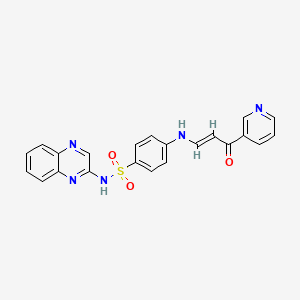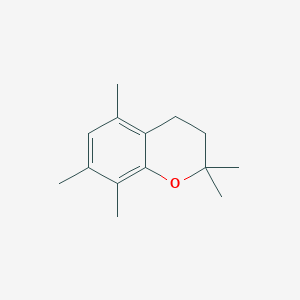
Deoxoartemisinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxoartemisinin is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its multiple oxygen atoms and methyl groups, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deoxoartemisinin typically involves multi-step organic reactions. One common method includes the cyclization of a precursor compound through a series of condensation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial for consistent production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. The oxidation process may lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxide ions, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Deoxoartemisinin has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of Deoxoartemisinin involves its interaction with specific molecular targets. The compound’s multiple oxygen atoms and methyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other tetracyclic compounds, Deoxoartemisinin is unique due to its specific stereochemistry and functional groups. Similar compounds include:
This compound: Differing in the position or number of methyl or oxygen groups.
Tetracyclic diterpenes: Compounds with similar ring structures but different functional groups and biological activities.
Polycyclic ethers: Compounds with multiple ether linkages and varying ring sizes.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24O4 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C15H24O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h9-13H,4-8H2,1-3H3/t9-,10+,11+,12+,13-,14-,15+/m1/s1 |
InChI Key |
BOQMASYCUFVXCR-JPVAKHQASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C |
Canonical SMILES |
CC1CCC2C(COC3C24C1CCC(O3)(OO4)C)C |
Synonyms |
10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[1-(2-Methoxy-5-methylphenyl)-5-tetrazolyl]thio]methyl]-1,3-benzothiazole](/img/structure/B1224390.png)

![tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B1224393.png)

![ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B1224395.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide](/img/structure/B1224396.png)

![1-[4-[4-[[6-Bromo-2-(3-pyridinyl)-4-quinolinyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1224398.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1224404.png)
![3-(FURAN-2-CARBONYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B1224405.png)
![3-Bromo-5-[[4-[hydroxy(diphenyl)methyl]-1-piperidinyl]-oxomethyl]-2-pyranone](/img/structure/B1224406.png)


![5-bromo-N-[3-(3,5-dimethyl-1-pyridin-1-iumyl)-2-quinoxalinyl]-2-thiophenesulfonamide](/img/structure/B1224418.png)
